2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
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Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a useful research compound. Its molecular formula is C13H16N4OS2 and its molecular weight is 308.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.07655349 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, compound 7j showed the most favorable interactions with the active site, confirming its great inhibitory activity .
Biochemical Pathways
The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori (H. pylori) . Therefore, the inhibition of urease can be an efficient way for the treatment of infections caused by this bacterium .
Pharmacokinetics
The compound’s high activity against the urease enzyme, as indicated by its low ic50 value, suggests that it may have good bioavailability .
Result of Action
The inhibition of urease by this compound prevents the conversion of urea to ammonia and carbon dioxide . This can disrupt the pH balance necessary for the survival of H. pylori, potentially leading to the treatment of infections caused by this bacterium .
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS2/c1-7-5-10(8(2)17(7)9-3-4-9)11(18)6-19-13-16-15-12(14)20-13/h5,9H,3-4,6H2,1-2H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILVRGLCCHVXDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CC2)C)C(=O)CSC3=NN=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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